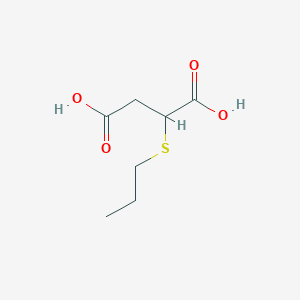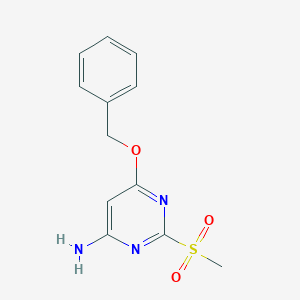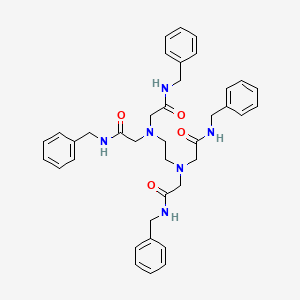
2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a central ethane-1,2-diyldinitrilo core with four n-benzylacetamide groups attached, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) typically involves the reaction of ethane-1,2-diyldinitrilo with n-benzylacetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which 2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s molecular targets include enzymes and receptors, where it can modulate their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakisethanol: Similar structure but with hydroxyl groups instead of n-benzylacetamide groups.
Tetramethyl 2,2’,2’‘,2’‘’-(ethane-1,2-diylbis(azanetriyl))tetraacetate: Another related compound with different functional groups.
Uniqueness
2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
5138-70-5 |
|---|---|
Molekularformel |
C38H44N6O4 |
Molekulargewicht |
648.8 g/mol |
IUPAC-Name |
N-benzyl-2-[[2-(benzylamino)-2-oxoethyl]-[2-[bis[2-(benzylamino)-2-oxoethyl]amino]ethyl]amino]acetamide |
InChI |
InChI=1S/C38H44N6O4/c45-35(39-23-31-13-5-1-6-14-31)27-43(28-36(46)40-24-32-15-7-2-8-16-32)21-22-44(29-37(47)41-25-33-17-9-3-10-18-33)30-38(48)42-26-34-19-11-4-12-20-34/h1-20H,21-30H2,(H,39,45)(H,40,46)(H,41,47)(H,42,48) |
InChI-Schlüssel |
HVHHGTWESHIQBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CN(CCN(CC(=O)NCC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


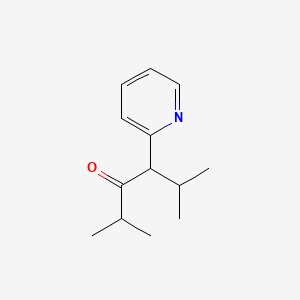
![3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione](/img/structure/B14009009.png)
![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
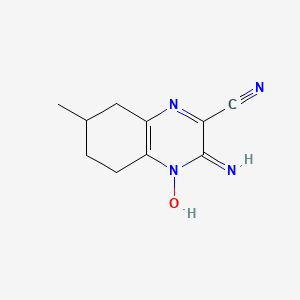
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)

![3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile](/img/structure/B14009031.png)
![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B14009033.png)

![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
